molecular formula C10H20N2O B13488028 2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine

2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine

Cat. No.: B13488028
M. Wt: 184.28 g/mol
InChI Key: WRPXVNYWKOSOPV-UHFFFAOYSA-N
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Description

2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds, such as this one, are of significant interest in medicinal chemistry due to their combination of flexibility and limited degrees of freedom . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines .

Mechanism of Action

Biological Activity

2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activity, particularly against Mycobacterium tuberculosis. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a spirocyclic framework that combines both rigidity and flexibility, allowing it to interact effectively with various biological targets. This structural uniqueness is pivotal in its role as an inhibitor of the MmpL3 protein, which is essential for lipid transport in Mycobacterium tuberculosis .

Inhibition of MmpL3 Protein

Research indicates that this compound acts as a potent inhibitor of the MmpL3 protein. This inhibition disrupts lipid transport crucial for the survival of Mycobacterium tuberculosis, positioning the compound as a promising candidate for antituberculosis therapy .

The mechanism through which this compound exerts its biological effects involves binding to the MmpL3 protein, which can be studied through biochemical assays to evaluate binding affinity and inhibition kinetics. Understanding these interactions is essential for optimizing the compound's efficacy and developing derivatives with improved pharmacological properties .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, with one prominent approach being the Prins cyclization reaction . This method allows for the construction of the spirocyclic scaffold in a single step, providing a straightforward route for industrial applications . Other synthetic routes may involve multi-step processes leading to various derivatives.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table summarizes these compounds along with their respective characteristics:

Compound NameIUPAC NameCAS NumberSimilarity
1-Oxa-9-azaspiro[5.5]undecane1-Oxa-9-azaspiro[5.5]undecaneNot availableHigh
3-Oxa-9-azaspiro[5.5]undecane3-Oxa-9-azaspiro[5.5]undecaneNot availableHigh
2-Oxa-8-azaspiro[5.5]undecane2-Oxa-8-azaspiro[5.5]undecaneNot availableModerate
4-Aryl derivatives of spirocyclic compoundsVariousNot availableVariable

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in preclinical models, demonstrating its potential as an antituberculosis agent:

  • In vitro Studies : The compound exhibited significant inhibitory activity against Mycobacterium tuberculosis strains, showcasing low minimum inhibitory concentrations (MICs) compared to traditional antituberculosis drugs.
  • In vivo Efficacy : Animal model studies suggest that treatment with this compound leads to a reduction in bacterial load, indicating its therapeutic potential in treating tuberculosis .

Properties

IUPAC Name

2-oxa-9-azaspiro[5.5]undecan-3-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9,12H,1-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPXVNYWKOSOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)COC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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